Folate-PEG3-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39N9O12/c33-32-39-28-27(30(47)40-32)37-21(18-36-28)17-35-20-3-1-19(2-4-20)29(46)38-22(31(48)49)5-6-23(42)34-10-12-51-14-16-52-15-13-50-11-9-26(45)53-41-24(43)7-8-25(41)44/h1-4,18,22,35H,5-17H2,(H,34,42)(H,38,46)(H,48,49)(H3,33,36,39,40,47)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRSIVHIPFMJMJ-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39N9O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Folate-PEG-NHS Ester Targeting: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism behind Folate-Polyethylene Glycol-N-Hydroxysuccinimide (Folate-PEG-NHS) ester targeting. This powerful strategy is at the forefront of targeted drug delivery, aiming to enhance the therapeutic efficacy of various payloads, from small molecule drugs to nanoparticles, by directing them specifically to diseased cells while sparing healthy tissues. This document delves into the core components of this system, the underlying biological pathways, detailed experimental protocols, and quantitative data to support the design and evaluation of folate-targeted therapeutics.

Core Principles of Folate-PEG-NHS Ester Targeting

The elegance of the Folate-PEG-NHS ester targeting system lies in the synergistic function of its three key components:

-

Folate (The Targeting Ligand): Folic acid, a B vitamin, is essential for cell growth and division. Many cancer cells overexpress the folate receptor (FR) on their surface to meet their high demand for this vitamin.[1][2] This differential expression between cancerous and normal tissues makes folate an ideal ligand for targeted drug delivery. The binding of folate to the FR is a high-affinity interaction, with a dissociation constant (Kd) in the nanomolar range.[2][3]

-

Polyethylene Glycol (PEG) (The Linker and Stealth Agent): PEG is a hydrophilic and biocompatible polymer that serves two critical functions. Firstly, it acts as a flexible spacer, ensuring that the folate molecule is accessible for binding to the folate receptor without steric hindrance from the attached payload.[4] Secondly, PEGylation creates a "stealth" effect, shielding the drug conjugate from the immune system and reducing clearance by the reticuloendothelial system (RES).[5] This leads to a longer circulation half-life and increased probability of reaching the target tumor tissue.

-

N-Hydroxysuccinimide (NHS) Ester (The Conjugation Moiety): The NHS ester is a highly reactive functional group that readily forms stable amide bonds with primary amines (-NH2) present on various therapeutic molecules, such as proteins, peptides, and certain small molecule drugs. This allows for a straightforward and efficient conjugation of the targeting ligand (folate) and the PEG linker to the desired payload.[6]

The overall mechanism, therefore, involves the Folate-PEG-NHS ester construct acting as a bridge. The folate moiety guides the entire conjugate to FR-overexpressing cells, the PEG linker enhances its systemic circulation and bioavailability, and the NHS ester facilitates its attachment to a therapeutic or diagnostic agent.

The Biological Pathway: Folate Receptor-Mediated Endocytosis

The cellular uptake of folate-drug conjugates is primarily mediated by a process called receptor-mediated endocytosis. This intricate pathway ensures the efficient internalization of the targeted payload into the cancer cell.

The process can be broken down into the following key steps:

-

Binding: The folate moiety of the conjugate specifically binds to the folate receptor on the surface of the cancer cell.

-

Internalization: Upon binding, the cell membrane invaginates, engulfing the folate-receptor-conjugate complex and forming an intracellular vesicle known as an early endosome.

-

Endosomal Maturation and Acidification: The early endosome gradually matures into a late endosome, and its internal pH decreases.

-

Payload Release: The acidic environment of the late endosome and lysosome can trigger the release of the payload from the conjugate, especially if a pH-sensitive linker is used.

-

Receptor Recycling: The folate receptor is typically recycled back to the cell surface, ready to bind to another folate conjugate, thus allowing for continuous uptake of the therapeutic agent.

Quantitative Data on Targeting Efficacy

The effectiveness of Folate-PEG-NHS ester targeting can be quantified through various in vitro and in vivo studies. The following tables summarize key data from the literature, providing a comparative analysis of different folate-targeted systems.

Table 1: Binding Affinities of Folate and Folate Conjugates to the Folate Receptor

| Ligand | Method | Cell Line/System | Dissociation Constant (Kd) | Reference |

| Folic Acid | Radiolabeled Ligand Assay | Purified FRα | ~10 pM | [3] |

| Folic Acid | Isothermal Calorimetry | Purified FRα | ~190 pM | [3] |

| Folate-PEG8-Biotin | Biolayer Interferometry (BLI) | Purified FRα | 1.14 nM | [3] |

| Folic Acid | [3H]-Folic Acid Binding Assay | Wild-type FRα | ~1 nM | [2] |

| EC2629 (Folate-PBD conjugate) | Competitive Binding Assay | KB cells | Relative affinity of 0.53 (Folic Acid = 1) | [7] |

Table 2: Comparative IC50 Values of Folate-Targeted vs. Non-Targeted Therapeutics

| Therapeutic Agent | Cell Line (FR Status) | Folate-Targeted IC50 | Non-Targeted/Free Drug IC50 | Fold Improvement | Reference |

| Doxorubicin Nanoparticles | A2780 (FR+) | ~0.1 µM | ~1.03 µM | 10.3 | [4] |

| Doxorubicin Nanoparticles | OVCAR3 (FR+) | ~0.25 µM | ~0.98 µM | 3.9 | [4] |

| Paclitaxel-Polymer Conjugates | HT-29 (FR+) | ~10 nM | ~280 nM | 28 | [4] |

| Vincristine-Loaded Liposomes | Raji (FR+) | Significantly Lower | Higher | N/A | [4] |

| Fe-TMPP | AGS | 0.0975 µM | N/A | N/A | [8][9] |

| Fe-TMPP | HCT-116 | 3.97 µM | N/A | N/A | [8][9] |

| Compound 1 | HTB-26 | 10-50 µM | N/A | N/A | [10] |

| Compound 2 | PC-3 | 10-50 µM | N/A | N/A | [10] |

| Compound 2 | HepG2 | 10-50 µM | N/A | N/A | [10] |

Table 3: In Vivo Tumor Accumulation of Folate-Targeted Delivery Systems

| Delivery System | Tumor Model | % Injected Dose/gram of Tumor (%ID/g) | Time Point | Reference |

| 99mTc-radiofolate | KB xenograft | 2.33 ± 0.36 | 4 h | [11] |

| 99mTc-radiofolate | IGROV-1 xenograft | 1.16 ± 0.64 | 4 h | [11] |

| 99mTc-radiofolate | LoVo xenograft | 0.66 ± 0.17 | 4 h | [11] |

| Radiolabeled Nanocomplex | Breast Tumor | 13.76 ± 1.39 | 24 h | [5] |

| Folate-Targeted Nanoparticles | Solid Tumors | Varies with size | N/A | [12][13] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis, conjugation, and evaluation of Folate-PEG-NHS ester targeted systems.

Synthesis of Folate-PEG-NHS Ester

This protocol describes the synthesis of a heterobifunctional Folate-PEG-NHS ester, a key component for targeted drug delivery.

Materials:

-

Folic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Amine-PEG-Amine (e.g., H2N-PEG-NH2)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Dialysis membrane (MWCO appropriate for the PEG size)

-

Lyophilizer

Protocol:

-

Activation of Folic Acid:

-

Dissolve folic acid in anhydrous DMSO.

-

Add DCC and NHS in a 1:1.2:1.2 molar ratio relative to folic acid.

-

Stir the reaction mixture at room temperature in the dark for 12-24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[14]

-

-

Conjugation to PEG:

-

To the activated folic acid solution, add a solution of Amine-PEG-Amine in DMSO. A molar excess of the PEG reagent is typically used.

-

Stir the reaction mixture at room temperature for another 12-24 hours in the dark.

-

-

Purification:

-

Dialyze the reaction mixture against deionized water for 48-72 hours, with frequent water changes, to remove unreacted starting materials and byproducts.

-

Lyophilize the purified solution to obtain the Folate-PEG-Amine product as a powder.

-

-

Formation of NHS Ester:

-

The terminal amine group of the Folate-PEG-Amine can then be reacted with an appropriate NHS-ester activating reagent to generate the final Folate-PEG-NHS ester. The specific protocol for this step will depend on the chosen activating agent.

-

Conjugation of Folate-PEG-NHS Ester to a Protein

This protocol outlines the general procedure for conjugating the synthesized Folate-PEG-NHS ester to a protein payload.[15][16][17][18]

Materials:

-

Protein of interest

-

Folate-PEG-NHS ester

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Quenching buffer (e.g., Tris buffer or glycine (B1666218) solution)

-

Size-exclusion chromatography column or dialysis membrane for purification

Protocol:

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

-

-

Conjugation Reaction:

-

Dissolve the Folate-PEG-NHS ester in a small amount of anhydrous DMSO immediately before use.

-

Add the Folate-PEG-NHS ester solution to the protein solution. A 10-20 fold molar excess of the NHS ester is commonly used.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours on ice.

-

-

Quenching (Optional):

-

Add a quenching buffer to stop the reaction by consuming any unreacted NHS esters.

-

-

Purification:

-

Remove unreacted Folate-PEG-NHS ester and other small molecules by size-exclusion chromatography or dialysis.

-

In Vitro Cellular Uptake Assay using Flow Cytometry

This protocol describes a method to quantify the cellular uptake of a fluorescently labeled folate-targeted conjugate.[19][20]

Materials:

-

Folate receptor-positive (FR+) and folate receptor-negative (FR-) cell lines

-

Fluorescently labeled Folate-PEG-Payload conjugate

-

Cell culture medium (folate-free medium for specific assays)

-

Free folic acid solution (for competition assay)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Protocol:

-

Cell Seeding:

-

Seed FR+ and FR- cells in 6-well or 12-well plates and allow them to adhere overnight.

-

-

Treatment:

-

Incubate the cells with the fluorescently labeled Folate-PEG-Payload conjugate at various concentrations and for different time points (e.g., 1, 4, 24 hours).

-

For the competition assay, pre-incubate a set of cells with a high concentration of free folic acid for 30 minutes before adding the fluorescent conjugate.

-

-

Cell Harvesting:

-

After incubation, wash the cells three times with cold PBS to remove unbound conjugate.

-

Detach the cells using Trypsin-EDTA and resuspend them in PBS.

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.

-

Gate the live cell population based on forward and side scatter.

-

Quantify the mean fluorescence intensity of the cell population for each treatment condition.

-

In Vivo Biodistribution Study

This protocol provides a general framework for assessing the biodistribution of a radiolabeled or fluorescently tagged folate-targeted conjugate in a tumor-bearing mouse model.[21][22]

Materials:

-

Tumor-bearing mice (e.g., nude mice with xenograft tumors of FR+ cancer cells)

-

Radiolabeled or fluorescently tagged Folate-PEG-Payload conjugate

-

Imaging system (e.g., SPECT/CT, PET/CT, or in vivo fluorescence imaging system)

-

Gamma counter or fluorescence plate reader for ex vivo analysis

Protocol:

-

Animal Model:

-

Establish subcutaneous or orthotopic tumors in mice using FR+ cancer cells.

-

-

Administration of Conjugate:

-

Administer the labeled Folate-PEG-Payload conjugate to the mice via intravenous (tail vein) injection.

-

-

In Vivo Imaging (Optional):

-

At various time points post-injection (e.g., 1, 4, 24, 48 hours), perform whole-body imaging to visualize the distribution of the conjugate.

-

-

Ex Vivo Biodistribution:

-

At the final time point, euthanize the mice and harvest major organs (e.g., tumor, liver, spleen, kidneys, heart, lungs) and blood.

-

Weigh each organ and measure the radioactivity or fluorescence intensity using a gamma counter or fluorescence plate reader.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

-

Conclusion

The Folate-PEG-NHS ester targeting mechanism represents a highly promising and versatile platform for the development of targeted therapies. By leveraging the overexpression of folate receptors on cancer cells, this strategy enables the selective delivery of a wide range of therapeutic and diagnostic agents, potentially leading to improved efficacy and reduced side effects compared to conventional treatments. The modular nature of this system, allowing for the facile conjugation of different payloads via the NHS ester, further enhances its appeal for drug development. A thorough understanding of the underlying biological pathways, coupled with rigorous in vitro and in vivo evaluation using the protocols outlined in this guide, is essential for the successful translation of these innovative targeted therapies from the laboratory to the clinic.

References

- 1. Targeted drug delivery via the folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Folate-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In vitro and in vivo targeting of different folate receptor-positive cancer cell lines with a novel 99mTc-radiofolate tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of folate-targeted nanoparticle size on their rates of penetration into solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 14. benchchem.com [benchchem.com]

- 15. glenresearch.com [glenresearch.com]

- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 17. broadpharm.com [broadpharm.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]

Folate-PEG3-NHS Ester: A Technical Guide for Targeted Drug Delivery and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and applications of Folate-PEG3-NHS ester. This heterobifunctional linker is a critical tool for researchers developing targeted therapeutics, particularly in the field of oncology. This document details experimental protocols for its use in bioconjugation and presents key quantitative data to facilitate its effective implementation in drug delivery systems.

Core Structure and Chemical Properties

This compound is a bioconjugation reagent meticulously designed with three key functional components: a folate moiety for targeting, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester for covalent ligation.

-

Folate Targeting Moiety: Folic acid, a B vitamin, serves as the targeting ligand. It exhibits a high binding affinity for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including those of the ovaries, lungs, and kidneys, while having limited expression in healthy tissues. This differential expression allows for the selective delivery of conjugated molecules to tumor cells.

-

PEG3 Spacer: The triethylene glycol (PEG3) linker is a short, hydrophilic spacer that offers several advantages. It enhances the aqueous solubility of the entire conjugate, reduces steric hindrance between the folate ligand and the conjugated molecule, and can help to minimize immunogenicity.[1][2]

-

NHS Ester Reactive Group: The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that readily forms stable amide bonds with primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[3][4] This reaction proceeds efficiently under mild, physiological pH conditions.

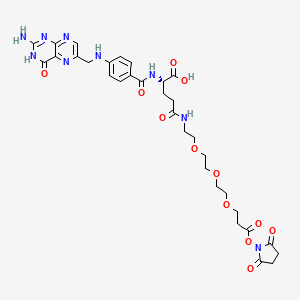

Chemical Structure

Caption: Structural components of this compound.

Quantitative Chemical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| Molecular Weight | 741.71 g/mol [1][5] |

| Chemical Formula | C32H39N9O12[1] |

| Purity | Typically ≥95%[1][6] |

| Appearance | Yellow to orange solid[7] |

| Solubility | Soluble in water, DMSO, DMF, methanol, chloroform, acetone, and dichloromethane[4][7] |

| Storage Conditions | Store at -20°C, desiccated, and protected from light. Avoid frequent freeze-thaw cycles.[4][7] |

| NHS Ester Stability | The NHS ester is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is pH-dependent.[8][9][10][11] |

| Half-life at pH 7.0 (4°C): ~4-5 hours[9] | |

| Half-life at pH 8.0 (4°C): ~1 hour[9] | |

| Half-life at pH 8.6 (4°C): ~10 minutes[9] |

Mechanism of Action in Targeted Drug Delivery

The targeted delivery of therapeutics using this compound conjugates relies on the principle of receptor-mediated endocytosis.

Caption: Signaling pathway of folate-targeted drug delivery.

The process begins with the high-affinity binding of the folate moiety of the conjugate to the folate receptors on the cancer cell surface. This binding event triggers the internalization of the receptor-conjugate complex into the cell through endocytosis, forming an endosome. As the endosome matures, its internal pH decreases. This acidic environment can facilitate the cleavage of certain linkers (if designed to be pH-sensitive) or the enzymatic degradation of the carrier, leading to the release of the active drug into the cytoplasm. The released drug can then exert its therapeutic effect on its intracellular target.

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of this compound to amine-containing molecules, such as proteins, and subsequent purification of the conjugate.

General Workflow for Protein Conjugation

Caption: A typical experimental workflow for protein conjugation.

Detailed Protocol for Protein Conjugation

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester.

-

Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

-

-

This compound Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically depending on the protein and desired degree of labeling.

-

Gently mix the reaction solution by pipetting up and down.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. Longer incubation times at lower temperatures can sometimes improve conjugation efficiency and protein stability.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction and quench any unreacted this compound, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature.

-

Purification of the Folate-PEG-Protein Conjugate

It is crucial to remove unreacted this compound and any reaction byproducts from the final conjugate.

-

Size-Exclusion Chromatography (SEC): This is the most common method for purifying PEGylated proteins.[12][][14] SEC separates molecules based on their size. The larger Folate-PEG-protein conjugate will elute before the smaller, unreacted this compound.

-

Ion-Exchange Chromatography (IEX): IEX can also be used to separate the conjugate from the native protein, as the PEGylation can alter the surface charge of the protein.[]

-

Dialysis/Ultrafiltration: These methods are effective for removing small molecule impurities but may be less efficient at separating unreacted PEGylating reagent from the protein conjugate, especially for larger PEG chains.[12]

Characterization of the Conjugate

After purification, it is essential to characterize the conjugate to determine the degree of labeling and confirm its integrity.

-

SDS-PAGE: A noticeable increase in the apparent molecular weight of the protein on an SDS-PAGE gel will indicate successful conjugation.

-

UV-Vis Spectroscopy: The concentration of the protein can be determined by measuring its absorbance at 280 nm. The concentration of the conjugated folate can be determined by its absorbance at approximately 363 nm. The degree of labeling can be calculated from these values.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry can be used to determine the exact molecular weight of the conjugate and thus the number of folate-PEG molecules attached to each protein.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate.

Conclusion

This compound is a powerful and versatile tool for the development of targeted drug delivery systems and other bioconjugates. Its well-defined structure, combining a specific targeting ligand, a beneficial PEG spacer, and a reactive NHS ester, allows for the efficient and selective modification of proteins and other amine-containing molecules. By following the detailed protocols and understanding the chemical properties outlined in this guide, researchers can effectively utilize this reagent to advance their work in creating more effective and targeted therapies.

References

- 1. Folate PEG3 NHS ester | AxisPharm [axispharm.com]

- 2. Folate-PEG-NHS ester | Folic Acid-PEG-NHS ester | AxisPharm [axispharm.com]

- 3. Buy this compound [smolecule.com]

- 4. Folic acid PEG NHS, Folate-PEG-NHS [nanocs.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Folate PEG, Folic Acid PEG linkers, FA PEG Reagent | AxisPharm [axispharm.com]

- 7. Folate-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 8. benchchem.com [benchchem.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]

The Pivotal Role of the PEG3 Spacer in Folate-PEG-NHS Ester Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Folate-Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) ester linkers, with a specific focus on the integral role of the three-unit PEG spacer (PEG3). These trifunctional linkers are instrumental in the development of targeted therapeutics and diagnostics, enabling the precise delivery of payloads to cells overexpressing the folate receptor. This document details the function of each component, presents quantitative data for critical parameters, provides detailed experimental protocols, and illustrates key processes through diagrams.

Core Concepts: Deconstructing the Folate-PEG-NHS Ester Linker

The Folate-PEG-NHS ester linker is a heterobifunctional molecule meticulously designed for bioconjugation. It comprises three key functional moieties:

-

Folic Acid: A high-affinity ligand for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, making it an excellent targeting agent.[1]

-

N-Hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily forms stable amide bonds with primary amines (e.g., lysine (B10760008) residues on proteins or amine-functionalized nanoparticles) under mild conditions.[2]

-

PEG3 Spacer: A discrete chain of three polyethylene (B3416737) glycol units that physically separates the folic acid targeting ligand from the conjugated payload.

The strategic combination of these components allows for the targeted delivery of a diverse range of molecules, including small molecule drugs, proteins, and nanoparticles, to folate receptor-positive (FR+) cells.

The Critical Function of the PEG3 Spacer

The PEG3 spacer, while a seemingly simple component, plays a multifaceted and critical role in the overall performance of the folate-targeted conjugate.

Mitigating Steric Hindrance

The primary function of the PEG spacer is to provide spatial separation between the bulky payload and the folic acid ligand. This separation is crucial to prevent the payload from sterically hindering the interaction between folate and its receptor.[3] Studies have shown that the length of the PEG spacer can significantly impact the binding affinity and subsequent cellular uptake of the conjugate. While longer PEG chains can also be effective, a PEG3 spacer often provides a balance, offering sufficient distance to minimize interference without introducing excessive flexibility that might impede receptor binding.[3][4]

Enhancing Hydrophilicity and Solubility

Polyethylene glycol is a highly hydrophilic polymer. The inclusion of the PEG3 spacer increases the overall water solubility of the entire conjugate.[2][5] This is particularly advantageous when working with hydrophobic drugs or payloads, as it can prevent aggregation and improve the formulation's stability in aqueous environments.[5]

Improving Pharmacokinetics and Biocompatibility

PEGylation, the process of attaching PEG chains to molecules, is a well-established method for improving the pharmacokinetic properties of therapeutic agents. The hydrophilic nature of the PEG3 spacer can help to reduce non-specific protein adsorption and recognition by the reticuloendothelial system, potentially leading to a longer circulation half-life of the conjugate in vivo.[6] Furthermore, PEG is known for its biocompatibility and low immunogenicity.[6]

Quantitative Data and Physicochemical Properties

The selection of a linker in bioconjugation is a data-driven process. The following tables summarize key quantitative parameters for Folate-PEG-NHS ester linkers, with a focus on the impact of the PEG spacer.

| Property | Value | Reference(s) |

| Molecular Weight | ~741.71 g/mol | [6] |

| Appearance | Yellow to orange solid | [5] |

| Solubility | Soluble in water, Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Methanol, Dichloromethane, Chloroform, and Acetone. | [5] |

| Purity | Typically >95% | [6] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. | [5] |

Table 1: Physicochemical Properties of Folate-PEG3-NHS Ester. This table provides a summary of the key physical and chemical properties of the this compound linker.

| pH | Temperature | Approximate Half-life of NHS Ester | Reference(s) |

| 7.0 | 0°C | 4-5 hours | [7] |

| 8.6 | 4°C | 10 minutes | [7] |

| 7.4 | Room Temp. | >120 minutes | [8] |

| 9.0 | Room Temp. | <9 minutes | [8] |

Table 2: Stability of NHS Esters under Various Conditions. The stability of the NHS ester is critical for successful conjugation. This table outlines the hydrolysis half-life of NHS esters at different pH values and temperatures. The optimal pH for conjugation is typically between 7.2 and 8.5, balancing reactivity with stability.[7]

| PEG Spacer Length (Da) | Relative Cellular Association | Reference(s) |

| 2000 | Lower | [3][9] |

| 3400 | Intermediate | [3][9] |

| 5000 | Highest | [3][9] |

Table 3: Impact of PEG Spacer Length on Folate Receptor-Mediated Cellular Association of Liposomes. This table presents a qualitative comparison of the effect of different PEG spacer lengths on the cellular uptake of folate-targeted liposomes in KB cells, which overexpress the folate receptor. Longer PEG chains can lead to enhanced cellular association.[3][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its conjugation to an amine-containing molecule, and a cell-based assay to evaluate targeting efficiency.

Synthesis of this compound

This protocol describes a two-step synthesis, starting with the activation of folic acid followed by conjugation to a diamino-PEG3 and subsequent activation of the terminal amine to an NHS ester.

Materials:

-

Folic Acid (FA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Amino-PEG3-Amine

-

N,N'-Disuccinimidyl carbonate (DSC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dioxane

-

Diethyl ether

-

Acetone

-

Sephadex G-25 column

-

Sodium bicarbonate (NaHCO₃)

Step 1: Synthesis of NHS-activated Folic Acid (NHS-FA) [10]

-

Dissolve Folic Acid (1 molar equivalent) in anhydrous DMSO.

-

Add Triethylamine (2.5 molar equivalents) to the solution.

-

Add N-Hydroxysuccinimide (NHS) (2 molar equivalents) and N,N'-Dicyclohexylcarbodiimide (DCC) (2 molar equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight in the dark.

-

Remove the dicyclohexylurea (DCU) precipitate by filtration.

-

Precipitate the NHS-FA product by adding the filtrate to diethyl ether.

-

Wash the precipitate several times with diethyl ether and dry under vacuum.

Step 2: Synthesis of Folate-PEG3-Amine

-

Dissolve Amino-PEG3-Amine (1 molar equivalent) in anhydrous DMSO.

-

Slowly add the NHS-FA solution (0.8 molar equivalents to favor mono-substitution) to the Amino-PEG3-Amine solution while stirring.

-

Stir the reaction at room temperature for 24 hours in the dark.[11]

-

Purify the Folate-PEG3-Amine conjugate by size exclusion chromatography (e.g., Sephadex G-25) to remove unreacted starting materials.

Step 3: Synthesis of this compound [10]

-

Dissolve the purified Folate-PEG3-Amine (1 molar equivalent) in dry dioxane.

-

In a separate flask, dissolve N,N'-Disuccinimidyl carbonate (DSC) (1.2 molar equivalents) and 4-(Dimethylamino)pyridine (DMAP) (1.2 molar equivalents) in dry acetone.

-

Add the DSC/DMAP solution to the Folate-PEG3-Amine solution and stir for 6 hours at room temperature.

-

Precipitate the this compound product by adding diethyl ether.

-

Wash the precipitate with diethyl ether and dry under vacuum.

Conjugation of this compound to an Amine-Containing Molecule (e.g., a Protein)

Materials:

-

This compound

-

Amine-containing protein

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size exclusion chromatography column (e.g., Sephadex G-50) or dialysis membrane (MWCO appropriate for the protein)

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

Dissolve the amine-containing protein in PBS (pH 7.4) to a concentration of 1-10 mg/mL.

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

-

Purify the folate-conjugated protein from unreacted linker and byproducts using size exclusion chromatography or dialysis.

In Vitro Cellular Uptake Assay using Flow Cytometry

This protocol describes a method to quantify the uptake of folate-conjugated fluorescent nanoparticles into folate receptor-positive (e.g., KB, HeLa) and negative (e.g., A549) cancer cell lines.

Materials:

-

Folate receptor-positive (FR+) and -negative (FR-) cell lines

-

Cell culture medium (folate-free for FR+ cells)

-

Fetal Bovine Serum (FBS)

-

Folate-conjugated fluorescent nanoparticles

-

Unconjugated fluorescent nanoparticles (as a control)

-

Free folic acid

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Seed the FR+ and FR- cells in 24-well plates and culture until they reach 70-80% confluency.

-

For competitive inhibition, pre-incubate a set of FR+ cells with a high concentration of free folic acid (e.g., 1 mM) for 1 hour.

-

Incubate the cells with a defined concentration of folate-conjugated fluorescent nanoparticles and unconjugated fluorescent nanoparticles for 2-4 hours at 37°C.

-

Wash the cells three times with cold PBS to remove unbound nanoparticles.

-

Detach the cells using Trypsin-EDTA and neutralize with culture medium containing FBS.

-

Centrifuge the cells and resuspend them in PBS.

-

Analyze the fluorescence intensity of the cells using a flow cytometer. A shift in the fluorescence peak compared to untreated cells indicates nanoparticle uptake. The uptake of folate-conjugated nanoparticles should be significantly higher in FR+ cells compared to FR- cells and should be reduced in the presence of excess free folic acid in FR+ cells.

Visualizing Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the key processes involved.

Caption: Folate receptor-mediated endocytosis pathway.

Caption: Workflow for synthesis and bioconjugation.

Conclusion

The this compound linker is a powerful and versatile tool in the field of targeted drug delivery and bioconjugation. The PEG3 spacer is a critical design element that provides a balance of steric hindrance mitigation, enhanced solubility, and improved biocompatibility. A thorough understanding of the role of the PEG3 spacer, supported by quantitative data and robust experimental protocols, is essential for the successful development of novel folate-targeted therapeutics and diagnostics. This guide provides the foundational knowledge and practical methodologies to empower researchers in their pursuit of more effective and selective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Folate PEG3 NHS ester | AxisPharm [axispharm.com]

- 3. Effects of Polyethylene Glycol Spacer Length and Ligand Density on Folate Receptor Targeting of Liposomal Doxorubicin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Folate-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 6. Folate-PEG-NHS ester | Folic Acid-PEG-NHS ester | AxisPharm [axispharm.com]

- 7. Buy this compound [smolecule.com]

- 8. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of polyethylene glycol spacer length and ligand density on folate receptor targeting of liposomal Doxorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Surface Plasmon Resonance, a Novel Technique for Sensing Cancer Biomarker: Folate Receptor and Nanoparticles Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Purification of Folate-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Folate-PEG3-NHS ester, a critical reagent in targeted drug delivery and bioconjugation. This document details the underlying chemical principles, experimental methodologies, and relevant biological context for professionals in the field of drug development and biomedical research.

Introduction: The Role of this compound in Targeted Therapies

This compound is a heterobifunctional crosslinker designed for targeted drug delivery to cells overexpressing the folate receptor, a common characteristic of many cancer cells.[1] This molecule comprises three key functional components:

-

Folic Acid: A high-affinity ligand for the folate receptor, enabling selective targeting of cancer cells.

-

Polyethylene Glycol (PEG3): A short, hydrophilic three-unit PEG spacer that enhances solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the conjugated molecule.

-

N-Hydroxysuccinimide (NHS) Ester: A reactive group that readily forms stable amide bonds with primary amines on therapeutic agents, imaging labels, or other molecules under mild conditions.[2]

The strategic combination of these components allows for the precise delivery of payloads to target cells, minimizing off-target effects and enhancing therapeutic efficacy.

Synthesis of this compound

The synthesis of this compound is typically a two-step process. The first step involves the activation of the carboxylic acid group of folic acid with N-hydroxysuccinimide (NHS). The second step is the conjugation of the activated folic acid to an amino-terminated PEG linker, followed by the activation of the other terminus of the PEG linker to an NHS ester.

Overall Synthesis Scheme

Caption: General Synthesis Scheme for this compound.

Experimental Protocol: A Representative Synthesis

This protocol describes a representative method for the synthesis of this compound. The molar ratios and reaction conditions are based on established procedures for similar compounds.[3][4]

Step 1: Activation of Folic Acid

-

Dissolution: Dissolve folic acid (1.0 eq) in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Addition of Coupling Agents: Add N-hydroxysuccinimide (NHS, 1.2 eq) and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) to the folic acid solution.[4]

-

Reaction: Stir the mixture at room temperature in the dark for 12-24 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the reaction is proceeding.[4]

-

Isolation of Activated Folic Acid: Remove the DCU precipitate by filtration. The resulting solution contains the activated Folate-NHS ester.

Step 2: Conjugation with H2N-PEG3-COOH and Final Activation

-

PEGylation: In a separate flask, dissolve H2N-PEG3-COOH (1.0 eq) in anhydrous DMSO. Slowly add the activated folic acid solution to the PEG solution while stirring. Let the reaction proceed for 2-4 hours at room temperature.

-

Purification of Intermediate: The resulting Folate-PEG3-COOH can be purified by precipitation with cold diethyl ether and subsequent washing to remove unreacted starting materials.

-

Final Activation: Dissolve the purified Folate-PEG3-COOH (1.0 eq) in anhydrous dimethylformamide (DMF). Add NHS (1.5 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 1.5 eq).[4]

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

-

Isolation of Final Product: The final product, this compound, can be isolated by precipitation with cold diethyl ether, followed by washing and drying under vacuum.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Materials | ||

| Folic Acid Molar Ratio | 1.1 eq (relative to PEG) | [4] |

| H2N-PEG3-COOH Molar Ratio | 1.0 eq | [4] |

| DCC Molar Ratio | 1.2 eq (relative to Folic Acid) | [4] |

| NHS Molar Ratio (Step 1) | 1.2 eq (relative to Folic Acid) | [4] |

| EDC Molar Ratio | 1.5 eq (relative to Folate-PEG3-COOH) | [4] |

| NHS Molar Ratio (Step 2) | 1.5 eq (relative to Folate-PEG3-COOH) | [4] |

| Reaction Conditions | ||

| Solvent (Step 1) | Anhydrous DMSO | [3] |

| Reaction Time (Step 1) | 12-24 hours | [4] |

| Temperature (Step 1) | Room Temperature | [3] |

| Solvent (Step 2) | Anhydrous DMF | [4] |

| Reaction Time (Step 2) | 4-6 hours | [4] |

| Temperature (Step 2) | Room Temperature | [4] |

| Product Characteristics | ||

| Molecular Weight | 741.71 g/mol | [5] |

| Purity | ≥95% | [5][6] |

| Appearance | Yellow to orange solid |

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts such as DCU and hydrolyzed NHS esters, and any side products. A combination of techniques is often employed to achieve high purity.

Purification Workflow

References

- 1. Folate and folate-PEG-PAMAM dendrimers: synthesis, characterization, and targeted anticancer drug delivery potential in tumor bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound [smolecule.com]

- 3. Surface Plasmon Resonance, a Novel Technique for Sensing Cancer Biomarker: Folate Receptor and Nanoparticles Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Folate PEG3 NHS ester - Creative Biolabs [creative-biolabs.com]

- 6. Folate-PEG-NHS ester | Folic Acid-PEG-NHS ester | AxisPharm [axispharm.com]

In-Depth Technical Guide: Folate-PEG3-NHS Ester for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Folate-PEG3-NHS ester, a key molecule in the targeted delivery of therapeutics. We will delve into its physicochemical properties, relevant biological pathways, and detailed experimental protocols for its application.

Core Concepts: Leveraging the Folate Receptor for Targeted Therapy

Folate, an essential B vitamin, is crucial for rapid cell division and growth. Certain cancer cells exhibit a significant upregulation of the folate receptor (FR) on their surface to meet their heightened metabolic demands. This differential expression between cancerous and healthy tissues presents a strategic opportunity for targeted drug delivery. By conjugating therapeutic agents to folic acid, it is possible to selectively deliver these agents to FR-positive cancer cells, thereby enhancing their efficacy while minimizing off-target toxicity.

This compound is a heterobifunctional linker designed precisely for this purpose. It comprises three key components:

-

Folate: Acts as the targeting moiety, binding with high affinity to the folate receptor.

-

PEG3 (Polyethylene Glycol) spacer: A short polyethylene (B3416737) glycol chain that enhances the solubility and biocompatibility of the conjugate.

-

NHS (N-Hydroxysuccinimide) ester: A reactive group that readily forms stable amide bonds with primary amine groups present on drugs, proteins, or nanoparticles.

Physicochemical Properties

A clear understanding of the molecular characteristics of this compound is fundamental for its application in drug delivery systems.

| Property | Value | Source(s) |

| Molecular Weight | 741.71 g/mol | [1][2] |

| Chemical Formula | C₃₂H₃₉N₉O₁₂ | [3] |

Biological Pathways and Cellular Uptake

The therapeutic action of folate-conjugated drugs is initiated by the binding of the folate moiety to the folate receptor on the cell surface. This interaction triggers receptor-mediated endocytosis, a process by which the cell internalizes the entire conjugate.

Folate Receptor Signaling

Emerging evidence suggests that the folate receptor is not merely a transport protein but also participates in cellular signaling. Upon ligand binding, the folate receptor can activate downstream signaling cascades that may influence cell proliferation and survival. Two of the key pathways implicated are:

-

JAK-STAT3 Pathway: This pathway is crucial for cytokine signaling and is often dysregulated in cancer.

-

ERK1/2 Pathway: A central signaling cascade that regulates cell growth, differentiation, and survival.

The activation of these pathways by folate receptor engagement can have significant implications for the overall therapeutic outcome.

Caption: Folate Receptor-Mediated Signaling Pathways.

Cellular Uptake Mechanism

Following binding to the folate receptor, the folate-drug conjugate is internalized into the cell through endocytosis. The two primary mechanisms involved are:

-

Clathrin-mediated endocytosis: This is a major route for the uptake of many receptors and their ligands.

-

Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane.

The specific pathway utilized can depend on the cell type and the nature of the nanoparticle or drug conjugate. Once inside the cell, the conjugate is trafficked through endosomes, where the acidic environment can facilitate the release of the therapeutic agent.

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of this compound in a research setting.

Synthesis of Folate-PEG-Amine

This protocol outlines the initial step of conjugating folic acid to a PEG derivative with terminal amine groups.

Materials:

-

Folic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

PEG-bis-amine (e.g., NH₂-PEG₃-NH₂)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sephadex G-25 gel filtration column

Procedure:

-

Activation of Folic Acid:

-

Dissolve folic acid (1 equivalent) in anhydrous DMSO.

-

Add NHS (1.1 equivalents) and DCC (1.1 equivalents) to the folic acid solution.

-

Stir the reaction mixture in the dark at room temperature overnight. The formation of a white precipitate (dicyclohexylurea) indicates the reaction is proceeding.

-

-

Conjugation with PEG-bis-amine:

-

Remove the dicyclohexylurea precipitate by filtration.

-

In a separate flask, dissolve PEG-bis-amine (1 equivalent) in anhydrous DMSO.

-

Slowly add the activated folic acid solution to the PEG-bis-amine solution with continuous stirring.

-

Allow the reaction to proceed overnight at room temperature in the dark.

-

-

Purification:

-

Purify the resulting Folate-PEG-Amine conjugate using a Sephadex G-25 gel filtration column to remove unreacted starting materials and byproducts.

-

Lyophilize the collected fractions containing the product to obtain a yellow powder.

-

Conjugation of this compound to an Amine-Containing Molecule

This protocol describes the reaction of the pre-synthesized this compound with a therapeutic agent or carrier containing a primary amine.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, or drug)

-

Anhydrous DMSO or Dimethylformamide (DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Dialysis membrane or gel filtration column for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve the amine-containing molecule in the reaction buffer to a desired concentration (typically 1-10 mg/mL).

-

Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add the dissolved this compound to the solution of the amine-containing molecule. A molar excess of the NHS ester (e.g., 10 to 20-fold) is often used to ensure efficient conjugation.

-

Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.

-

-

Purification:

-

Remove the unreacted this compound and byproducts by dialysis against an appropriate buffer or by using a gel filtration column.

-

In Vitro Evaluation of Folate-Targeted Cellular Uptake

This protocol provides a general workflow for assessing the cellular uptake of a folate-conjugated fluorescent probe in a folate receptor-positive cancer cell line.

Materials:

-

Folate receptor-positive cancer cells (e.g., HeLa, KB)

-

Folate-conjugated fluorescent probe

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (for fixing)

-

DAPI (for nuclear staining)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture:

-

Culture the folate receptor-positive cells in the appropriate medium until they reach the desired confluency.

-

-

Incubation with Fluorescent Probe:

-

Treat the cells with the folate-conjugated fluorescent probe at a predetermined concentration.

-

Incubate for a specific time period (e.g., 1-4 hours) at 37°C to allow for internalization.

-

As a control for receptor-mediated uptake, pre-incubate a separate set of cells with an excess of free folic acid before adding the fluorescent probe.

-

-

Washing and Fixing:

-

After incubation, wash the cells several times with cold PBS to remove any unbound probe.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

-

Staining and Imaging:

-

Wash the cells again with PBS and stain the nuclei with DAPI.

-

Visualize the cellular uptake of the fluorescent probe using a fluorescence microscope. Alternatively, quantify the uptake using a flow cytometer.

-

Caption: In Vitro Folate-Targeted Uptake Workflow.

Conclusion

This compound is a powerful and versatile tool for the development of targeted cancer therapies. Its well-defined chemical structure and reactivity, combined with the biological rationale of exploiting folate receptor overexpression, make it an attractive linker for conjugating a wide array of therapeutic and diagnostic agents. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance the field of targeted medicine.

References

An In-depth Technical Guide to the Safety and Toxicity Profile of Folate-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the safety and toxicity profile of Folate-PEG3-NHS ester, a heterobifunctional linker widely used in bioconjugation and targeted drug delivery. Given the limited direct toxicological studies on the complete conjugate, this document synthesizes data by examining its constituent components: the folate targeting moiety, the short-chain polyethylene (B3416737) glycol (PEG) spacer, and the N-hydroxysuccinimide (NHS) ester reactive group. The information is intended to guide researchers in the safe handling and application of this reagent in preclinical development.

Overview of this compound

This compound is a specialized chemical tool designed for covalently linking molecules to primary amines on proteins, antibodies, or other biomolecules. Its structure is tripartite:

-

Folic Acid (Folate): A B-vitamin that serves as a high-affinity ligand for the folate receptor (FR). Since many cancer cells overexpress FR, folate acts as a precise targeting agent to deliver conjugated payloads (e.g., cytotoxic drugs, imaging agents) to malignant tissues.[1][2]

-

PEG3 Linker: A short polyethylene glycol spacer consisting of three ethylene (B1197577) glycol units. This hydrophilic linker enhances the aqueous solubility of the conjugate, improves biocompatibility, and provides spatial separation between the folate and the payload, which can reduce steric hindrance.[2][3]

-

NHS Ester: An amine-reactive functional group that forms stable, covalent amide bonds with primary amines (such as the ε-amino group of lysine (B10760008) residues) under mild pH conditions.[]

The primary application involves leveraging folate-receptor-mediated endocytosis to internalize a conjugated molecule selectively into target cells.[5][6]

Component-Based Safety and Toxicity Analysis

The overall safety profile of the this compound linker itself is generally considered favorable. The toxicity of a final bioconjugate is overwhelmingly determined by the attached payload. The analysis below breaks down the safety of each component.

2.1 Folate (Folic Acid) Moiety Folic acid is a water-soluble B-vitamin essential for cellular functions like DNA synthesis and repair.[7] It is generally regarded as non-toxic, especially at concentrations used for nutritional supplementation.[8] However, extremely high doses of folic acid are not without potential risks and should be considered in the context of the final conjugate's dose:

-

Neurological Effects: High intake of folic acid can mask the hematological signs of vitamin B12 deficiency, potentially allowing neurological damage to progress. This is a primary concern in human nutrition but is less relevant for the acute or sub-chronic dosing schedules typical in preclinical drug evaluation.[8]

-

Direct Toxicity: While rare, there is at least one reported case of fatality following a massive, acute overdose of folic acid tablets.[9] The doses used in targeted conjugates are orders of magnitude lower than those reported to cause systemic toxicity.

2.2 Polyethylene Glycol (PEG3) Linker Short-chain PEGs are widely used in pharmaceuticals to improve drug properties. They are known for their excellent safety profile.

-

Toxicity: PEGs exhibit very low toxicity in tissues.[10] Studies on nanoparticles coated with short-chain PEGs have shown no toxicity and no adverse immune response.[11][12] While some PEG derivatives, particularly acrylate (B77674) or methacrylate (B99206) monomers, can show cytotoxicity, the ether-linked PEG in this conjugate is highly stable and biocompatible.[13]

-

Immunogenicity: Short-chain PEGs are generally considered non-immunogenic and can help shield the attached molecule from the immune system.[3][12]

2.3 N-Hydroxysuccinimide (NHS) Ester and Byproduct The NHS ester is a reactive group, and its handling requires care. However, its reactivity is also its function, and the resulting products are benign.

-

Unreacted NHS Ester: The ester itself can be an irritant. GHS classifications for N-hydroxysuccinimide, the parent compound, indicate it may cause skin and serious eye irritation.[14] The primary risk is during handling of the pure, powdered reagent. It is also susceptible to hydrolysis, especially at pH > 8.5, which deactivates it.[15][16]

-

N-Hydroxysuccinimide (Leaving Group): Upon successful conjugation or hydrolysis, the NHS ester releases N-hydroxysuccinimide. Toxicological data on NHS is sparse, but it is not considered significantly toxic and is readily water-soluble, facilitating clearance.[17][18]

-

Amide Bond: The final product of the reaction is a stable amide bond, which is a fundamental component of all proteins and is biochemically inert.[]

Quantitative Data Summary

Direct quantitative toxicity data (e.g., LD50) for the complete this compound molecule is not available in the public domain. The table below summarizes the safety information based on its components.

| Component / Product | GHS Hazard Statements (where available) | Common Form | Key Safety Considerations |

| Folic Acid | Not classified as hazardous | Solid Powder | Generally recognized as safe. Very high doses may have neurological implications in specific contexts.[8] |

| PEG3 Linker | Not classified as hazardous | Liquid/Solid | Low toxicity, low immunogenicity, enhances biocompatibility.[12] |

| N-Hydroxysuccinimide | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[14] | Solid Powder | Irritant in pure form. Handle with appropriate personal protective equipment (PPE). |

| This compound | Not classified; handle as an irritant due to the NHS ester moiety. | Solid Powder | Reactive and moisture-sensitive. Store desiccated at -20°C.[15] Upon reaction, the hazard is eliminated. |

| Conjugation Byproduct (NHS) | Not classified as hazardous | Soluble | Low toxicity, water-soluble for easy removal/clearance. |

Visualization of Pathways and Workflows

The following diagrams illustrate the biological mechanism, chemical reactions, and a typical experimental workflow relevant to the use of this compound.

Caption: Workflow of folate receptor-mediated endocytosis for a targeted conjugate.

Caption: Chemical pathways for NHS ester: desired conjugation versus competing hydrolysis.

Caption: Step-by-step experimental workflow for assessing cytotoxicity using an MTT assay.

Key Experimental Protocols

5.1 Protocol: In Vitro Cytotoxicity Assessment via MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[19][20]

Materials:

-

Target cells (e.g., folate receptor-positive cancer cell line)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound conjugated to a cytotoxic payload

-

Multi-well spectrophotometer (plate reader)

Methodology:

-

Cell Seeding: Plate cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of culture medium. Include wells for "no cell" and "vehicle control" blanks.[23]

-

Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

-

Compound Addition: Prepare serial dilutions of the test conjugate in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Add 100 µL of medium with vehicle only to control wells.

-

Treatment Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C.[23]

-

MTT Addition: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well.[22]

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[20][21]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well.[23] Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[20]

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570-590 nm. A reference wavelength of ~630 nm can be used to subtract background absorbance.[20]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the conjugate concentration to determine the IC50 (half-maximal inhibitory concentration).

5.2 Protocol: General In Vivo Acute Toxicity Study This protocol outlines a general approach for an acute or dose-range-finding toxicity study in rodents, which is a common first step in non-clinical safety assessment for novel bioconjugates.[24][25]

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity of a Folate-PEG3-Payload conjugate.

Materials:

-

Animal Model: A relevant species, typically mice (e.g., BALB/c) or rats (e.g., Sprague-Dawley), with 3-5 animals per sex per group.[24]

-

Test Article: The bioconjugate, formulated in a sterile, biocompatible vehicle (e.g., saline, PBS).

-

Vehicle control.

Methodology:

-

Acclimatization: Allow animals to acclimate to the facility for at least 5-7 days before the study begins.

-

Dose Group Assignment: Randomly assign animals to dose groups. A typical design includes a vehicle control group and at least three test groups (low, mid, high dose).[24] Doses should be selected based on in vitro efficacy data and expected pharmacological activity.

-

Administration: Administer the test article via the intended clinical route (e.g., intravenous injection). Administer a single dose (for acute toxicity) or repeated doses over a set period (e.g., 14-28 days for a sub-chronic study).[24]

-

Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in appearance, behavior, body weight, and food/water consumption. Observations should be more frequent on the day of dosing.

-

Study Termination and Necropsy: At the end of the study period (e.g., 14 days post-dose), euthanize all animals. Conduct a full gross necropsy, examining all organs and tissues for abnormalities.

-

Endpoint Analysis:

-

Hematology and Clinical Chemistry: Collect blood samples for analysis of key hematological and biochemical parameters to assess organ function (e.g., liver, kidney).

-

Histopathology: Collect major organs and any tissues with gross lesions. Fix, process, and examine them microscopically to identify any treatment-related pathological changes.

-

-

Data Interpretation: Analyze all data to identify any dose-dependent adverse effects. Determine the No Observed Adverse Effect Level (NOAEL) and the MTD. This information is critical for designing subsequent studies and for selecting a safe starting dose in first-in-human clinical trials.[25][26]

Conclusion and Recommendations

This compound is a valuable bioconjugation reagent with a favorable safety profile attributable to its biocompatible components. The primary safety considerations relate to the handling of the reactive, unreacted NHS ester and the biological activity of the payload to which it is attached.

-

Handling: The pure reagent should be handled as an irritant in a controlled laboratory environment with appropriate PPE. It must be stored under desiccated conditions to prevent hydrolysis.

-

Toxicity Profile: The linker itself is not expected to contribute significant toxicity to a final bioconjugate. The toxicological profile of the final molecule will be dominated by the on-target (folate receptor-mediated) and off-target effects of the conjugated payload.

-

Future Development: Researchers must conduct thorough in vitro and in vivo toxicity studies on the final, purified conjugate to characterize its unique safety profile before proceeding to clinical development. The protocols provided herein serve as a foundational template for such evaluations.

References

- 1. Folate PEG3 NHS ester | AxisPharm [axispharm.com]

- 2. Folate-PEG-NHS ester | Folic Acid-PEG-NHS ester | AxisPharm [axispharm.com]

- 3. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound [smolecule.com]

- 8. 2024.sci-hub.ru [2024.sci-hub.ru]

- 9. Fatal Folic Acid Toxicity in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. N-Hydroxysuccinimide | C4H5NO3 | CID 80170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. info.gbiosciences.com [info.gbiosciences.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. researchgate.net [researchgate.net]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. broadpharm.com [broadpharm.com]

- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. MTT (Assay protocol [protocols.io]

- 24. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]

- 25. fda.gov [fda.gov]

- 26. Non-Clinical Considerations for Antibody Drug Conjugates (ADCs) :: Parexel [parexel.com]

Methodological & Application

Protocol for the Conjugation of Folate-PEG3-NHS Ester to a Protein

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folate-PEG3-NHS ester is a heterobifunctional linker used to conjugate folic acid to proteins and other amine-containing macromolecules. This conjugation strategy is pivotal in the development of targeted drug delivery systems, as many cancer cells overexpress folate receptors on their surface.[1] The folic acid moiety acts as a targeting ligand, guiding the conjugated protein to these specific cells. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility, stability, and in vivo circulation time of the conjugate, while the N-hydroxysuccinimide (NHS) ester provides a reactive group for the covalent attachment to primary amines (e.g., the side chain of lysine (B10760008) residues) on the protein.[1]

The reaction between the NHS ester and a primary amine on the protein forms a stable amide bond.[2] The efficiency of this reaction is highly dependent on the pH of the reaction buffer, with an optimal range of 7-9.[3][4] This protocol provides a detailed methodology for the conjugation of this compound to a protein, the purification of the resulting conjugate, and its subsequent characterization.

Materials and Reagents

-

Protein of interest

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer or 0.1 M Phosphate Buffer (pH 8.3-8.5)

-

Quenching Buffer (optional): 1 M Tris-HCl or 1 M Glycine (pH 8.0)

-

Purification Supplies: Dialysis tubing (with an appropriate Molecular Weight Cut-Off) or a gel filtration column

-

Phosphate-Buffered Saline (PBS)

-

UV-Vis Spectrophotometer

Experimental Protocols

Preparation of Reagents

Protein Solution:

-

Prepare the protein solution in an amine-free buffer, such as PBS.

-

The optimal protein concentration for the labeling reaction is between 1-10 mg/mL.[2][5] Higher concentrations can improve labeling efficiency.[6]

-

If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer via dialysis or desalting column.[7]

This compound Solution:

-

This compound is moisture-sensitive.[4] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[2][4]

-

Note: Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[7]

Conjugation Reaction

The following is a general protocol and may require optimization for specific proteins.

-

Transfer the prepared protein solution to a reaction tube.

-

Adjust the pH of the protein solution to 8.3-8.5 by adding the Reaction Buffer.[2][8]

-

Add the calculated volume of the freshly prepared this compound solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[2]

-

Gently mix the reaction solution and incubate at room temperature for 1-4 hours or at 4°C overnight.[2][9] If the folate conjugate is light-sensitive, protect the reaction from light.

Table 1: Recommended Molar Ratios for Trial Reactions

| Molar Ratio (Folate-PEG3-NHS : Protein) | Expected Degree of Labeling | Notes |

| 5:1 - 10:1 | Low to Moderate | A good starting point for sensitive proteins to avoid loss of activity.[10] |

| 15:1 | Moderate | Often used as a typical starting ratio for antibodies.[11] |

| 20:1 - 25:1 | Moderate to High | Can lead to higher labeling, but may increase the risk of protein precipitation or loss of function.[4][6] |

Quenching the Reaction (Optional)

To stop the conjugation reaction, a quenching buffer can be added to consume any unreacted this compound.

-

Add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[11]

-

Incubate for 15-30 minutes at room temperature.

Purification of the Folate-Protein Conjugate

Purification is essential to remove unreacted this compound and byproducts.

Method A: Dialysis

-

Transfer the reaction mixture to a dialysis cassette or tubing with an appropriate Molecular Weight Cut-Off (MWCO). The MWCO should be at least 2-3 times smaller than the molecular weight of the protein to ensure its retention.[12][13]

-

Dialyze against PBS at 4°C.

-

Perform at least three buffer changes of a volume at least 100 times that of the sample, with each change lasting at least 2-3 hours. An overnight dialysis for the final change is recommended.[14]

Method B: Gel Filtration Chromatography

-

Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.

-

Apply the reaction mixture to the column.

-

Elute the conjugate with PBS. The folate-protein conjugate will elute in the initial fractions, while the smaller, unreacted molecules will be retained longer.

-

Collect the fractions and monitor the protein concentration, for example, by measuring absorbance at 280 nm.

-

Pool the fractions containing the purified conjugate.

Characterization: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of folate molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.[6]

-

Measure the absorbance of the purified folate-protein conjugate at 280 nm (A280) and ~363 nm (A363), the characteristic absorbance maximum for folic acid.

-

Calculate the concentration of the protein and the folate using the Beer-Lambert law (A = εcl), incorporating a correction factor for the absorbance of folate at 280 nm.

Table 2: Molar Extinction Coefficients (ε)

| Molecule | Wavelength (nm) | ε (M-1cm-1) |

| Bovine Serum Albumin (BSA) | 280 | 43,824[15][16][17] |

| Immunoglobulin G (IgG) | 280 | 210,000[15][17][18] |

| Folic Acid | 280 | ~21,926[19] |

| Folic Acid | 363 | ~7,100 (This value can vary depending on the buffer and pH) |

Calculation Steps:

-

Calculate the concentration of Folate (M):

-

CFolate = A363 / εFolate at 363nm

-

-

Calculate the corrected absorbance of the protein at 280 nm:

-

Correction Factor (CF) = εFolate at 280nm / εFolate at 363nm

-

AProtein (corrected) = A280 - (A363 * CF)

-

-

Calculate the concentration of the Protein (M):

-

CProtein = AProtein (corrected) / εProtein at 280nm

-

-

Calculate the Degree of Labeling (DOL):

-

DOL = CFolate / CProtein

-

Visualizations

Caption: Experimental workflow for conjugating this compound to a protein.

Caption: Reaction scheme for the conjugation of this compound to a protein.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. broadpharm.com [broadpharm.com]

- 5. interchim.fr [interchim.fr]

- 6. biotium.com [biotium.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. lumiprobe.com [lumiprobe.com]

- 9. glenresearch.com [glenresearch.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 12. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]

- 13. cobetter.com [cobetter.com]

- 14. repligen.com [repligen.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Extinction Coefficient Determination of Proteins [biosyn.com]

- 19. rsc.org [rsc.org]

Application Notes and Protocols for Cellular Imaging with Folate-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction